molecular formula C35H32F6N4OS2 B12756725 2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol CAS No. 2518011-27-1

2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol

Cat. No.: B12756725
CAS No.: 2518011-27-1
M. Wt: 702.8 g/mol
InChI Key: HNWOWRLLXIPPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is a complex organic compound characterized by the presence of multiple functional groups, including piperazine, biphenothiazine, and ethanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biphenothiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.

    Addition of the ethanol group: This final step can be accomplished through alkylation reactions using ethanol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The biphenothiazine core can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring could introduce various functional groups.

Scientific Research Applications

2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline: This compound shares the trifluoromethyl and piperazine groups but has a different core structure.

    Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.

Uniqueness

2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is unique due to its biphenothiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2518011-27-1

Molecular Formula

C35H32F6N4OS2

Molecular Weight

702.8 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C35H32F6N4OS2/c36-34(37,38)23-6-10-31-28(20-23)44(13-3-12-42-14-16-43(17-15-42)18-19-46)26-9-8-25(22-33(26)48-31)45-27-4-1-2-5-30(27)47-32-11-7-24(21-29(32)45)35(39,40)41/h1-2,4-11,20-22,46H,3,12-19H2

InChI Key

HNWOWRLLXIPPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)SC7=C2C=C(C=C7)C(F)(F)F)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.